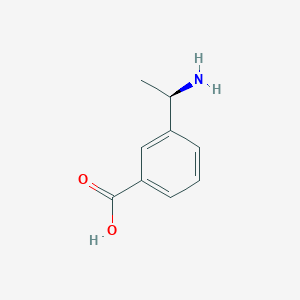

(R)-3-(1-Amino-ethyl)-benzoic acid

Description

BenchChem offers high-quality (R)-3-(1-Amino-ethyl)-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-(1-Amino-ethyl)-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(1R)-1-aminoethyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6H,10H2,1H3,(H,11,12)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRCJWRFTUMEEL-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901299891 | |

| Record name | 3-[(1R)-1-Aminoethyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187930-71-7 | |

| Record name | 3-[(1R)-1-Aminoethyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(1R)-1-Aminoethyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-3-(1-Amino-ethyl)-benzoic Acid: A Comprehensive Technical Guide for Drug Discovery Professionals

CAS Number: 788133-22-2

Introduction

(R)-3-(1-Amino-ethyl)-benzoic acid is a chiral non-proteinogenic β-amino acid that has emerged as a valuable building block in medicinal chemistry and drug development. Its unique structural features, comprising a benzoic acid moiety and a chiral ethylamine substituent at the meta position, offer a versatile scaffold for the design of novel therapeutic agents. The specific stereochemistry of the (R)-enantiomer is often crucial for achieving desired pharmacological activity and minimizing off-target effects, making enantioselective synthesis or efficient chiral resolution a critical aspect of its application.

This technical guide provides an in-depth overview of (R)-3-(1-Amino-ethyl)-benzoic acid, tailored for researchers, scientists, and drug development professionals. It covers key aspects of its synthesis, characterization, and potential applications, with a focus on providing practical insights and methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of (R)-3-(1-Amino-ethyl)-benzoic acid and its related salts is presented in the table below. It is important to note that experimental data for the free base of the (R)-enantiomer is not widely available in public literature; therefore, some properties are based on the more commonly available hydrochloride salt of the (S)-enantiomer or related achiral forms.

| Property | Value | Source/Comment |

| CAS Number | 788133-22-2 | (R)-3-(1-Amino-ethyl)-benzoic acid |

| Molecular Formula | C₉H₁₁NO₂ | |

| Molecular Weight | 165.19 g/mol | |

| Appearance | Expected to be a solid | Based on related compounds |

| (S)-Enantiomer HCl CAS | 1391458-02-8 | For the hydrochloride salt |

| (S)-Enantiomer HCl Purity | Typically >97% | Commercial availability[1] |

| (S)-Enantiomer HCl Form | Solid | [1] |

Synthesis of (R)-3-(1-Amino-ethyl)-benzoic Acid

The stereocontrolled synthesis of (R)-3-(1-Amino-ethyl)-benzoic acid is paramount for its application in drug discovery. Two primary strategies are employed: direct enantioselective synthesis and resolution of a racemic mixture.

Enantioselective Synthesis

Proposed Enantioselective Synthesis Workflow:

Caption: Proposed workflow for the enantioselective synthesis of (R)-3-(1-Amino-ethyl)-benzoic acid.

Detailed Protocol (Illustrative):

-

Esterification of 3-Acetylbenzoic Acid: 3-Acetylbenzoic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester) to protect the carboxylic acid functionality. This can be achieved using standard esterification methods, such as reaction with the corresponding alcohol in the presence of an acid catalyst.

-

Formation of the Prochiral Enamine: The resulting keto-ester is then reacted with a chiral amine (e.g., (R)-α-methylbenzylamine) to form a chiral enamine. This step introduces the initial source of chirality.

-

Asymmetric Hydrogenation: The prochiral enamine is subjected to catalytic hydrogenation using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., BINAP). The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.[2]

-

Hydrolysis and Deprotection: The chiral auxiliary is removed, and the ester is hydrolyzed under acidic or basic conditions to yield the final product, (R)-3-(1-Amino-ethyl)-benzoic acid.

Chiral Resolution of Racemic 3-(1-Amino-ethyl)-benzoic Acid

An alternative and often practical approach is the synthesis of the racemic mixture followed by chiral resolution. This method relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by their differing physical properties, such as solubility.[4][5][6]

Chiral Resolution Workflow:

Caption: Workflow for the chiral resolution of racemic 3-(1-Amino-ethyl)-benzoic acid using a chiral resolving agent.

Detailed Protocol (Illustrative):

-

Synthesis of Racemic 3-(1-Amino-ethyl)-benzoic Acid: The racemic compound can be synthesized through various standard organic chemistry methods, for instance, by reductive amination of 3-acetylbenzoic acid.

-

Diastereomeric Salt Formation: The racemic amino acid is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with a stoichiometric amount of a chiral resolving agent. For amines, chiral acids like (+)-tartaric acid or (+)-di-p-toluoyl-D-tartaric acid are commonly used.[4][7] This results in the formation of a mixture of two diastereomeric salts.

-

Fractional Crystallization: The diastereomeric salts will have different solubilities in the chosen solvent. By carefully controlling the temperature and concentration, the less soluble diastereomer can be selectively crystallized out of the solution.

-

Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the resolving agent and liberate the free enantiomerically enriched amine. The product can then be purified by extraction and crystallization.

Spectroscopic Characterization

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Notes |

| CH₃ | ~1.4-1.6 | Doublet | ~7 Hz | Coupled to the methine proton. |

| CH | ~4.0-4.2 | Quartet | ~7 Hz | Coupled to the methyl protons. |

| Aromatic-H | ~7.4-8.2 | Multiplet | Complex splitting pattern expected for a meta-substituted benzene ring. | |

| NH₂ | Variable | Broad Singlet | Chemical shift is dependent on solvent and concentration. | |

| COOH | >10 | Broad Singlet | Acidic proton, often exchanges with D₂O. |

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| CH₃ | ~20-25 | |

| CH | ~50-55 | |

| Aromatic C-H | ~125-135 | Multiple signals expected. |

| Aromatic C-q | ~130-145 | Quaternary carbons of the benzene ring. |

| C=O | ~170-175 | Carboxylic acid carbonyl carbon. |

Applications in Drug Development

Chiral β-amino acids are of significant interest in pharmaceutical research due to their unique conformational properties and their ability to mimic or inhibit biological processes.[2] (R)-3-(1-Amino-ethyl)-benzoic acid, as a specific example, can be incorporated into various molecular scaffolds to modulate their pharmacokinetic and pharmacodynamic properties.

Potential applications include:

-

Peptidomimetics: The incorporation of β-amino acids into peptide sequences can enhance their stability against enzymatic degradation and allow for the design of novel secondary structures.

-

Small Molecule Inhibitors: The amino and carboxylic acid functionalities provide convenient handles for further chemical modification, enabling its use as a scaffold for the synthesis of enzyme inhibitors or receptor modulators.

-

Chiral Ligands: The chiral nature of the molecule makes it a candidate for the development of chiral ligands for asymmetric catalysis.

While specific examples of drugs containing the (R)-3-(1-Amino-ethyl)-benzoic acid moiety are not prevalent in publicly accessible databases, the general class of aromatic amino acid derivatives is widely explored in pharmaceutical patents for a range of therapeutic areas.[9]

Conclusion

(R)-3-(1-Amino-ethyl)-benzoic acid is a chiral building block with significant potential in drug discovery and development. The ability to produce this compound in an enantiomerically pure form, either through direct asymmetric synthesis or by chiral resolution, is key to unlocking its full potential. This technical guide has provided an overview of the synthesis, characterization, and potential applications of this valuable molecule, offering a foundation for its use in the design and development of next-generation therapeutics.

References

- Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher.

- Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid. (n.d.). BenchChem.

- Enantioselective Synthesis of β-amino acids: A Review. (2015).

- Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current medicinal chemistry.

- Enantioselective Synthesis of β-amino acids: A Review. (n.d.).

- Enantioselective Synthesis of β-amino acids: A Review. (2015). Semantic Scholar.

- Resolution of a Racemic Mixture. (n.d.). Science Learning Center.

- Racemic Mixtures and the Resolution of Enantiomers. (n.d.). MCC Organic Chemistry.

- Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts.

- Chiral resolution. (n.d.). Wikipedia.

- (S)-3-(1-Aminoethyl)benzoic acid hydrochloride. (n.d.). Merck.

- Benzoic acid, 3-(1-aminoethyl)-, Methyl ester, hydrochloride. (2025). ChemSrc.

- Supporting Information. (n.d.). Royal Society of Chemistry.

- Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry.

- (S)-3-(1-Aminoethyl)benzoic acid hydrochloride. (n.d.). Sigma-Aldrich.

- 1391458-02-8|(S)-3-(1-Aminoethyl)benzoic acid hydrochloride. (n.d.). BLDpharm.

- Substituted amino ethyl meta benzoic acid esters. (n.d.).

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024).

- Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2025).

- Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (2021). Royal Society of Chemistry.

- Aromatic amino acid derivatives and medicinal compositions. (n.d.).

- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.).

- (S)-3-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride (CAS No. 1391439-19-2) Suppliers. (n.d.). ChemicalRegister.com.

- Automated 1H and 13C Chemical Shift Prediction Using the BioMagResBank. (2025).

- Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. (2022). MDPI.

- Interpreting Section 3(d) of the Patents Act on Therapeutic Efficacy. (2025). S.S. Rana & Co.

- Asymmetric synthesis of (R)- and (S)-arylethanolamines from iminoketones. (n.d.).

- Quick, M. P., Fröhlich, R., Schepmann, D., & Wünsch, B. (2015). Asymmetric synthesis of 3-substituted tetrahydro-2-benzazepines. Organic & biomolecular chemistry.

- SOLID FORMS OF A PHARMACEUTICALLY ACTIVE COMPOUND. (2022).

- Recent Developments in Patent Law: Non-Obviousness of Pharmaceutical Formulations. (2019).

Sources

- 1. (S)-3-(1-Aminoethyl)benzoic acid hydrochloride | 1391458-02-8 [sigmaaldrich.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 8. faculty.fiu.edu [faculty.fiu.edu]

- 9. US7345068B2 - Aromatic amino acid derivatives and medicinal compositions - Google Patents [patents.google.com]

A Technical Guide to the Structural Elucidation of (R)-3-(1-Amino-ethyl)-benzoic acid

Abstract

The definitive assignment of a molecule's chemical structure, including its absolute stereochemistry, is a cornerstone of modern drug discovery and development. Unambiguous characterization is not merely an academic exercise; it is a critical requirement for ensuring the safety, efficacy, and intellectual property of new chemical entities. This whitepaper provides an in-depth, technical guide to the comprehensive structure elucidation of (R)-3-(1-Amino-ethyl)-benzoic acid. We present a multi-technique, orthogonal approach that synergistically combines mass spectrometry, infrared spectroscopy, and advanced one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy to establish the molecular formula and atomic connectivity. Furthermore, this guide details the critical methodologies for unequivocally determining the absolute configuration of the chiral center, a crucial parameter for pharmacological activity. The protocols and rationale outlined herein serve as a robust framework for researchers, scientists, and drug development professionals tasked with the complete characterization of novel chiral molecules.

Introduction: The Imperative for Unambiguous Characterization

(R)-3-(1-Amino-ethyl)-benzoic acid is a chiral, non-proteinogenic amino acid. Its structure, featuring an aromatic ring, a carboxylic acid, and a chiral aminoethyl side chain, makes it a valuable building block in medicinal chemistry. The precise three-dimensional arrangement of atoms, particularly at the stereocenter, can profoundly influence a molecule's interaction with biological targets. For most chiral drugs, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to adverse effects[1]. Therefore, a rigorous and systematic approach to structure elucidation is paramount.

This guide eschews a simple recitation of data, instead focusing on the strategic workflow and the causal logic behind each analytical choice. We will proceed from the foundational determination of molecular formula and constitution to the definitive assignment of absolute configuration, demonstrating how each piece of spectroscopic evidence corroborates the others to build an unshakeable structural hypothesis.

Foundational Analysis: Molecular Formula and Functional Groups

The first phase of any structure elucidation is to determine the elemental composition and identify the key functional groups present. This information provides the fundamental building blocks for assembling the final structure.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS is the cornerstone for determining the elemental composition of an unknown compound. By measuring the mass-to-charge ratio (m/z) with high precision (typically to four or five decimal places), it is possible to calculate a unique molecular formula, distinguishing between ions of the same nominal mass[2].

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid to promote protonation.

-

Instrumentation: Infuse the sample into an ESI-TOF mass spectrometer.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.

-

Analysis: Use the instrument's software to calculate the molecular formula for the observed accurate mass of the [M+H]⁺ ion, setting a mass tolerance of ±5 ppm.

Expected Data & Interpretation: For (R)-3-(1-Amino-ethyl)-benzoic acid (C₉H₁₁NO₂), the exact mass is 165.07898 Da. The protonated molecule [M+H]⁺ would have a calculated exact mass of 166.08626 Da. The HRMS experiment should yield a measured m/z value that aligns with this calculated mass within the specified tolerance, confirming the molecular formula C₉H₁₁NO₂.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes[3].

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands and correlate them to specific functional groups.

Expected Data & Interpretation: A summary of expected vibrational frequencies for the key functional groups in the target molecule is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group Assignment |

| O-H Stretch (broad) | 3300 - 2500 | Carboxylic Acid |

| N-H Stretch | 3400 - 3250 | Primary Amine (-NH₂) |

| C-H Stretch (aromatic) | 3100 - 3000 | Aromatic Ring |

| C-H Stretch (aliphatic) | 3000 - 2850 | Ethyl Group |

| C=O Stretch | 1725 - 1700 | Carboxylic Acid |

| C=C Stretch (aromatic) | 1600 - 1450 | Aromatic Ring |

| N-H Bend | 1650 - 1580 | Primary Amine (-NH₂) |

The presence of these characteristic bands provides strong, direct evidence for the major functional components of the molecule.

Constitutional Isomerism: Elucidating the Atomic Connectivity via NMR

With the molecular formula and functional groups established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the atomic skeleton. A suite of 1D and 2D NMR experiments provides unambiguous evidence of how atoms are connected[3][4].

1D NMR: ¹H and ¹³C Spectra

Rationale: ¹H NMR provides information on the chemical environment, number, and connectivity of protons. ¹³C NMR reveals the number of unique carbon environments and provides information about the type of carbon (e.g., C, CH, CH₂, CH₃) through techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with acid/base to aid solubility).

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Perform standard ¹H, ¹³C, and DEPT-135 experiments.

Predicted NMR Data (in DMSO-d₆):

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H-2', H-4', H-5', H-6' | 8.0 - 7.5 | m | 4H | Aromatic Protons |

| H-1 | ~4.3 | q | 1H | -CH (NH₂)CH₃ |

| H-2 | ~1.5 | d | 3H | -CH(NH₂)CH ₃ |

| COOH | >12.0 | br s | 1H | Carboxylic Acid Proton |

| NH₂ | ~8.5 | br s | 2H | Amine Protons |

| ¹³C NMR | Predicted δ (ppm) | DEPT-135 | Assignment |

| C=O | ~167 | Absent | Carboxylic Acid |

| C-1', C-3' | 140 - 128 | Absent | Quaternary Aromatic |

| C-2', C-4', C-5', C-6' | 132 - 128 | Positive | CH Aromatic |

| C-1 | ~50 | Positive | C H(NH₂)CH₃ |

| C-2 | ~22 | Positive | CH(NH₂) C H₃ |

Note: Chemical shifts are predictive and can vary based on solvent and pH.

2D NMR: Establishing Connectivity

Rationale: While 1D NMR provides the pieces, 2D NMR shows how they connect.

-

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through 2 or 3 bonds (H-C-H or H-C-C-H)[5].

-

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to the carbon it is directly attached to (¹JCH coupling)[6].

-

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over longer ranges, typically 2 to 3 bonds (²JCH, ³JCH)[4][7]. This is crucial for connecting fragments across quaternary carbons or heteroatoms.

Workflow for 2D NMR Interpretation: The following diagram illustrates the workflow for using 2D NMR to assemble the molecular structure.

Caption: Key HMBC (red arrows) and COSY (blue dash) correlations.

-

Crucial HMBC from H-1: A correlation from the methine proton (H-1) to the aromatic carbons C-2', C-4', and the quaternary C-3' definitively establishes the connection point of the aminoethyl side chain to the benzene ring.

-

Crucial HMBC from Aromatic Protons: Correlations from aromatic protons (e.g., H-2' and H-4') back to the methine carbon (C-1) provide reciprocal confirmation.

-

Crucial HMBC to Carboxyl: A correlation from the aromatic proton at H-2' to the carboxyl carbon (C=O) confirms the position of the acid group relative to the side chain, establishing the 1,3- (meta) substitution pattern.

Absolute Configuration: The Definitive Assignment of Chirality

Confirming the atomic connectivity is only half the battle for a chiral molecule. The absolute configuration—the (R) or (S) designation—must be determined experimentally.[]

Chiral High-Performance Liquid Chromatography (HPLC)

Rationale: Chiral HPLC is a powerful technique for separating enantiomers. By using a chiral stationary phase (CSP), the two enantiomers interact differently, leading to different retention times. This method can confirm enantiomeric purity and can be used to assign the absolute configuration if a certified reference standard of one enantiomer is available.[9][10]

Protocol: Chiral HPLC Analysis

-

Column Selection: Choose a CSP suitable for underivatized amino acids. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are often effective.[9][11]

-

Mobile Phase: Develop a suitable mobile phase, often a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer with additives to control ionization.

-

Analysis: Inject the sample and a racemic standard. The absolute configuration is confirmed by matching the retention time of the sample to that of a known (R) or (S) standard.

Vibrational Circular Dichroism (VCD)

Rationale: When a reference standard is unavailable, VCD provides a robust method for determining absolute configuration in solution without the need for crystallization.[12][13] VCD measures the differential absorption of left- and right-circularly polarized infrared light. The resulting spectrum is a unique fingerprint of the molecule's absolute configuration.[14]

Protocol: VCD Analysis and Computational Comparison

-

Experimental Spectrum: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire the experimental VCD and IR spectra.

-

Computational Modeling: a. Perform a conformational search for the (R)-enantiomer using a molecular mechanics force field. b. Take the low-energy conformers and perform geometry optimization and frequency calculations using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory. c. Calculate the Boltzmann-averaged IR and VCD spectra based on the computed energies of the conformers.

-

Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer. A good match confirms the absolute configuration as (R). If the experimental spectrum is a mirror image of the calculated one, the configuration is (S).

Caption: Workflow for VCD-based absolute configuration assignment.

Conclusion: A Synthesis of Orthogonal Data

The structure elucidation of (R)-3-(1-Amino-ethyl)-benzoic acid is achieved not by a single experiment, but by the logical synthesis of data from a suite of orthogonal analytical techniques. High-resolution mass spectrometry establishes the molecular formula. FTIR and 1D NMR identify the constituent functional groups and proton/carbon environments. A combination of 2D NMR experiments—COSY, HSQC, and critically, HMBC—unambiguously assembles the molecular skeleton and confirms the 1,3-substitution pattern. Finally, chiroptical methods like VCD, supported by quantum chemical calculations, provide the definitive assignment of the (R) absolute configuration. This rigorous, multi-faceted approach ensures the highest degree of confidence in the final structure, a prerequisite for any further research or development activities.

References

Sources

- 1. Absolute Configuration Determination of Chiral API Molecules by MicroED Analysis of Cocrystal Powders Formed based on Cocrystal Propensity Prediction Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. emerypharma.com [emerypharma.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sphinxsai.com [sphinxsai.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. chromatographytoday.com [chromatographytoday.com]

- 11. tandfonline.com [tandfonline.com]

- 12. spectroscopyasia.com [spectroscopyasia.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

(R)-3-(1-Amino-ethyl)-benzoic acid spectroscopic data (NMR, IR, MS)

This guide details the spectroscopic characterization and experimental handling of (R)-3-(1-Amino-ethyl)-benzoic acid , a critical chiral building block in medicinal chemistry.

Introduction & Structural Analysis

(R)-3-(1-Amino-ethyl)-benzoic acid (CAS: 1187930-71-7 for R-isomer; 788133-22-2 for racemate) is a bifunctional aromatic intermediate containing a carboxylic acid and a benzylic primary amine. Its chiral center at the benzylic position makes it a valuable scaffold for synthesizing enantiopure pharmaceuticals, particularly in fragment-based drug discovery where 3-substituted aromatic rings provide optimal vector orientation.

Stereochemical Configuration

-

Chirality: The (R)-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules at the benzylic carbon.

-

Priority 1: -NH₂ (Nitrogen)

-

Priority 2: -C₆H₄COOH (Aryl ring)

-

Priority 3: -CH₃ (Methyl)

-

Priority 4: -H (Hydrogen)

-

-

Visual Check: With the lowest priority group (H) pointing away, the sequence 1→2→3 is clockwise (Rectus).

Spectroscopic Characterization

Note: In achiral solvents (e.g., DMSO-d₆, D₂O), the NMR spectra of the (R)-enantiomer are identical to the racemate. Chiral discrimination requires chiral solvating agents or chiral HPLC.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ (Preferred for solubility of the zwitterionic/HCl salt form).

H NMR Data (400 MHz, DMSO-d₆)

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 13.10 | Broad s | 1H | -COOH | Carboxylic acid proton (often exchanged/broad). |

| 8.60 | Broad s | 3H | -NH ₃⁺ | Ammonium protons (if HCl salt). |

| 8.05 | s (t-like) | 1H | Ar-H2 | Isolated aromatic proton between substituents. |

| 7.92 | d ( | 1H | Ar-H4 | Ortho to COOH, para to ethylamine. |

| 7.75 | d ( | 1H | Ar-H6 | Ortho to ethylamine, para to COOH. |

| 7.55 | t ( | 1H | Ar-H5 | Meta to both substituents. |

| 4.45 | q ( | 1H | -CH (NH₂)- | Benzylic methine. Characteristic quartet. |

| 1.52 | d ( | 3H | -CH ₃ | Methyl group doublet. |

C NMR Data (100 MHz, DMSO-d₆)

| Shift ( | Type | Assignment |

| 167.2 | Cq | C =O (Carboxylic Acid) |

| 140.5 | Cq | Ar-C3 (Ipso to ethylamine) |

| 131.4 | Cq | Ar-C1 (Ipso to COOH) |

| 130.8 | CH | Ar-C6 |

| 129.5 | CH | Ar-C4 |

| 129.1 | CH | Ar-C5 |

| 127.8 | CH | Ar-C2 |

| 50.2 | CH | Benzylic C H-NH₂ |

| 21.5 | CH₃ | Methyl C H₃ |

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Solid State).

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 2600 | O-H / N-H | Broad overlap of Ammonium (N-H str) and Acid (O-H str). |

| 1705 | C=O | Carboxylic acid carbonyl stretch (strong). |

| 1600, 1585 | C=C | Aromatic ring skeletal vibrations. |

| 1510 | N-H | N-H bending (Amide II-like if zwitterionic). |

| 1250 | C-O | C-O stretch (Acid). |

| 755 | Ar-H | C-H out-of-plane bending (meta-substituted). |

C. Mass Spectrometry (MS)

Ionization: Electrospray Ionization (ESI) - Positive Mode. Molecular Formula: C₉H₁₁NO₂ (MW: 165.19 g/mol ).

Fragmentation Pathway

-

[M+H]⁺ (m/z 166): Parent ion.

-

[M+H - NH₃]⁺ (m/z 149): Loss of ammonia from the benzylic position (common in benzylic amines).

-

[M+H - H₂O]⁺ (m/z 148): Loss of water from carboxylic acid (acylium ion formation).

-

m/z 44: Characteristic ethylamine fragment

.

Experimental Protocols

Since the (R)-enantiomer is often expensive, a robust workflow involves the synthesis of the racemate followed by classical resolution.

Step 1: Synthesis of Racemic 3-(1-Amino-ethyl)-benzoic acid

Precursor: 3-Acetylbenzoic acid (CAS: 586-42-5). Method: Reductive Amination.

-

Dissolution: Dissolve 3-acetylbenzoic acid (10 mmol) in Methanol (50 mL).

-

Imine Formation: Add Ammonium Acetate (100 mmol, 10 eq) and stir at room temperature for 2 hours.

-

Reduction: Cool to 0°C. Slowly add Sodium Cyanoborohydride (NaBH₃CN, 15 mmol).

-

Reaction: Stir at ambient temperature for 16 hours.

-

Quench/Workup: Acidify with 1N HCl to pH 2 (destroys excess hydride). Evaporate methanol.

-

Isolation: Neutralize aqueous layer to pH 7 (isoelectric point). The amino acid precipitates.[1] Filter and dry.

Step 2: Optical Resolution (Isolation of R-Isomer)

Resolving Agent: (S)-(+)-Mandelic Acid or (L)-(+)-Tartaric Acid.

-

Salt Formation: Dissolve racemic amine (10 g) and (S)-Mandelic acid (1 eq) in hot Ethanol/Water (9:1).

-

Crystallization: Allow to cool slowly to room temperature. The diastereomeric salt of the (R)-amine/(S)-acid is typically less soluble.

-

Filtration: Collect the crystals.

-

Liberation: Suspend crystals in water, treat with 1N NaOH to pH 10, and extract the free amine (as carboxylate salt remains in water, careful pH adjustment to pI ~6.5 precipitates the zwitterion).

-

Recrystallization: Recrystallize from water/ethanol to maximize Enantiomeric Excess (ee).

Quality Control & Purity Analysis

Chiral HPLC Method

To verify the enantiomeric excess (ee) of the synthesized (R)-isomer.

-

Column: Daicel Chiralpak AGP (Alpha-1-acid glycoprotein) or Crownpak CR(+) (specifically for amino acids).

-

Mobile Phase: 10 mM Ammonium Acetate buffer (pH 5.0) / Isopropanol (90:10).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV at 254 nm.

-

Retention Times (Approximate):

-

(S)-Isomer:

min -

(R)-Isomer:

min

-

Optical Rotation

-

Specific Rotation

: Expected to be negative ( -

Reference Value: For similar benzylic amines (e.g.,

-methylbenzylamine), the (R)-isomer is often (+) in pure liquid but can vary in acid. -

Standard: Prepare 1% solution (c=1) in 1N HCl.

References

- Title: Reductive amination of acetophenones: A versatile route to chiral amines.

- -amino acids and amines using mandelic acid derivatives.

-

Spectroscopic Data (NIST)

- Title: NMR Spectroscopy of Amino Acids and their Derivatives.

Sources

Comprehensive Solubility Profiling of (R)-3-(1-Amino-ethyl)-benzoic Acid: Thermodynamic and pH-Dependent Dynamics

Executive Summary

(R)-3-(1-Amino-ethyl)-benzoic acid is a chiral, unnatural amino acid derivative utilized as a critical building block in active pharmaceutical ingredient (API) synthesis and peptidomimetic design. Structurally, it comprises a benzoic acid core substituted at the meta-position with an (R)-configured 1-aminoethyl group.

Because it possesses both a weakly acidic carboxylic acid and a weakly basic aliphatic amine, the molecule is amphoteric. Understanding its solubility profile requires a rigorous thermodynamic approach, as its aqueous solubility is not a static value but a dynamic property governed by pH, ionization states, and the isoelectric point (pI). This technical guide establishes the theoretical framework and a self-validating experimental protocol for mapping the pH-dependent solubility profile of (R)-3-(1-Amino-ethyl)-benzoic acid.

Physicochemical Grounding: The Amphoteric Nature

To predict and manipulate the solubility of (R)-3-(1-Amino-ethyl)-benzoic acid, we must first analyze its ionization behavior. The molecule exists in multiple protonation states depending on the pH of the surrounding medium[1].

-

Carboxylic Acid Moiety (

): The benzoic acid group typically exhibits a -

Aliphatic Amine Moiety (

): The 1-aminoethyl group acts as a weak base with a

The Isoelectric Point (pI) and Causality of Precipitation

For an amphoteric molecule with only one acidic and one basic group, the isoelectric point (pI) is calculated as the arithmetic mean of the two

At pH 7.0, the molecule exists predominantly as a zwitterion (carrying both a

The Causality of the Solubility Minimum:

Why is solubility lowest at the pI? In the zwitterionic state, the lack of a net charge minimizes favorable ion-dipole interactions with the aqueous solvent[4]. Simultaneously, the oppositely charged functional groups on adjacent molecules form strong intermolecular electrostatic interactions (salt bridges) within the solid state. This maximizes the crystal lattice energy. Because dissolution requires breaking these strong lattice forces, the thermodynamic barrier to solvation is highest at the pI, resulting in the intrinsic solubility minimum (

As the pH shifts away from the pI, the molecule acquires a net positive charge (at low pH) or a net negative charge (at high pH). This net charge increases hydration energy, leading to a classic U-shaped (or V-shaped) pH-solubility curve dictated by the Henderson-Hasselbalch equation[6].

Experimental Protocol: Thermodynamic Solubility Mapping

To generate a highly accurate, self-validating solubility profile, kinetic solubility methods (like solvent-shift assays) are insufficient. A rigorous Thermodynamic Shake-Flask Method must be employed. This ensures the system reaches a true equilibrium between the solid crystal lattice and the solvated species.

Step-by-Step Methodology

Step 1: Buffer Preparation & Verification Prepare a series of 50 mM aqueous buffers spanning pH 1.2 to 12.0 (e.g., HCl/KCl for pH 1.2, Acetate for pH 4-5, Phosphate for pH 6-8, Borate for pH 9-10, and NaOH/KCl for pH 12). Measure and record the exact pH of each buffer prior to the addition of the API.

Step 2: Saturation & Equilibration

-

Add a known excess of (R)-3-(1-Amino-ethyl)-benzoic acid (e.g., 50 mg) to glass vials containing 2.0 mL of each buffer.

-

Seal the vials and place them in a thermostatic shaking incubator set to 37.0 ± 0.5 °C (physiological temperature) or 25.0 ± 0.5 °C (standard room temperature).

-

Agitate at 200 RPM for 48 hours. Causality: 48 hours is required because zwitterionic compounds often exhibit slow dissolution kinetics near their pI, and true thermodynamic equilibrium must be achieved[7].

Step 3: Phase Separation

-

Remove the vials and immediately centrifuge at 10,000 × g for 15 minutes at the target temperature to pellet the undissolved solid.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 0.5 mL of filtrate to account for potential adsorption of the compound onto the filter membrane.

Step 4: Quantification (HPLC-UV) Dilute the filtered supernatant with the mobile phase to ensure the concentration falls within the linear range of a pre-validated HPLC-UV calibration curve. Quantify the concentration of (R)-3-(1-Amino-ethyl)-benzoic acid.

Step 5: Solid-State Validation (The Self-Validating Mechanism)

Measure the pH of the final supernatant to ensure the buffer capacity was not overwhelmed by the addition of the API. Recover the residual solid from the centrifuge pellet, dry it gently, and analyze it via X-Ray Powder Diffraction (XRPD).

Causality: At extreme pH values (e.g., pH 1.2 or 12.0), the solubility may exceed the solubility product (

Workflow Visualization

Below is the logical workflow for the thermodynamic solubility profiling protocol, demonstrating the critical divergence between liquid-phase quantification and solid-phase validation.

Caption: Thermodynamic shake-flask workflow integrating liquid quantification and solid-state validation.

Quantitative Data Presentation

Based on the theoretical

| pH Level | Dominant Species | Net Charge | Expected Solubility Behavior | Estimated Solubility Magnitude |

| 1.2 (Stomach) | Cationic ( | +1 | Highly soluble due to ion-dipole hydration. | High (> 50 mg/mL) |

| 4.2 ( | 50% Cationic / 50% Zwitterionic | +0.5 | Transition zone; solubility begins to drop. | Moderate (~ 10 mg/mL) |

| 7.0 ( | Zwitterionic ( | 0 | Intrinsic solubility minimum ( | Low (< 1 mg/mL) |

| 9.8 ( | 50% Zwitterionic / 50% Anionic | -0.5 | Transition zone; solubility begins to rise. | Moderate (~ 10 mg/mL) |

| 12.0 (Basic) | Anionic ( | -1 | Highly soluble due to ion-dipole hydration. | High (> 50 mg/mL) |

Note: Actual maximum solubility at pH extremes will ultimately be capped by the

Conclusion

The solubility of (R)-3-(1-Amino-ethyl)-benzoic acid is fundamentally dictated by its amphoteric nature. By recognizing the causality between its isoelectric point (pH ~7.0) and its maximized crystal lattice energy, researchers can accurately predict its U-shaped solubility curve. Implementing a dual-phase (liquid and solid) thermodynamic shake-flask methodology ensures that the resulting solubility data is both highly accurate and mechanistically validated, preventing costly formulation failures during downstream drug development.

References

-

American Chemical Society (ACS). "pH Dependent Cocrystal Stability and Solubility." Crystal Growth & Design. Available at:[Link]

-

National Institutes of Health (NIH). "pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug." PMC. Available at:[Link]

-

ResearchGate. "Solubility profile of NSC-639829 incorporating the UV-determined pKa." Available at:[Link]

-

ChemAxon. "Theory of aqueous solubility prediction - Zwitterionic molecules." Chemaxon Docs. Available at:[Link]

-

MetwareBio. "What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications." Available at:[Link]

-

Wax Studios. "Isoelectric Point Of Amino Acids." Available at:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. wax-studios.com [wax-studios.com]

- 3. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]

- 4. Theory of aqueous solubility prediction - Documentation [docs.chemaxon.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability Studies of (R)-3-(1-Amino-ethyl)-benzoic Acid

This technical guide details the stability profile and stress testing protocols for (R)-3-(1-Amino-ethyl)-benzoic acid , a chiral zwitterionic intermediate often used in pharmaceutical synthesis.

The content is structured to address the specific vulnerabilities of the benzylic amine moiety, particularly its susceptibility to oxidative deamination and racemization.

Executive Summary & Physicochemical Profile

(R)-3-(1-Amino-ethyl)-benzoic acid is a bifunctional chiral molecule containing a basic primary amine and an acidic carboxyl group. In solution at neutral pH, it exists predominantly as a zwitterion . Its stability profile is dominated by the reactivity of the benzylic carbon center. unlike simple aliphatic amino acids, the benzylic position is activated by the aromatic ring, lowering the bond dissociation energy (BDE) of the

Core Molecular Properties

| Property | Value / Characteristic | Impact on Stability |

| Structure | 3-(1-aminoethyl)benzoic acid | Benzylic position susceptible to radical attack. |

| Chirality | (R)-Enantiomer | Risk of racemization to (S)-enantiomer. |

| pKa (Acid) | ~4.2 (Benzoic acid) | Forms salts; pH dependent solubility. |

| pKa (Base) | ~9.5 (Benzylic amine) | Protonated at physiological pH. |

| State | Zwitterionic Solid | High melting point, generally stable in solid state unless hygroscopic. |

Critical Degradation Pathways

The stability of this molecule is defined by two primary mechanisms: Oxidative Deamination and Racemization .

Pathway A: Oxidative Deamination (The "Ketone" Risk)

The primary amine at the benzylic position is prone to oxidation. Under oxidative stress (peroxides, metal ions, air), the

Pathway B: Racemization via Benzylic Deprotonation

While benzylic amines are generally configurationally stable, the presence of the electron-withdrawing carboxyl group (inductive effect) slightly increases the acidity of the benzylic proton. In the presence of strong bases or under radical conditions (photolysis), the chiral center can invert, leading to the formation of the (S)-enantiomer .

Pathway Visualization (Graphviz)

The following diagram illustrates the mechanistic flow from the parent (R)-isomer to its primary degradants.

Figure 1: Mechanistic degradation pathways showing the conversion to 3-acetylbenzoic acid (oxidation) and racemization.

Forced Degradation Protocols (Stress Testing)

To validate analytical methods and determine shelf-life, the following stress conditions (aligned with ICH Q1A(R2) ) are mandatory.

Protocol Design

-

Concentration: Prepare a 1.0 mg/mL solution of the API.

-

Control: Always run a fresh, unstressed sample in parallel.

-

Target: Aim for 5–20% degradation. If >20% occurs rapidly, dilute the stressor.

| Stress Type | Condition | Duration | Expected Degradant | Mechanism |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24–48 hrs | Minimal (Stable) | Protonation protects amine; decarboxylation unlikely <100°C. |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 24–48 hrs | (S)-Enantiomer | Base-catalyzed proton abstraction at chiral center. |

| Oxidation | 3% H₂O₂ (RT) | 2–6 hrs | 3-Acetylbenzoic acid | Radical oxidation of benzylic amine. |

| Thermal | 80°C (Solid State) | 7 days | Dimer/Oligomer | Solid-state transamidation (rare). |

| Photolysis | 1.2M lux hours (ICH Q1B) | ~5 days | Racemate + Ketone | Photo-induced radical formation. |

Technical Insight: The benzylic amine is most vulnerable to Oxidation and Light . Standard acid hydrolysis is often benign because protonation of the amine (

) deactivates the benzylic position against further electrophilic attack.

Analytical Method Development

Separating the (R)-parent from the (S)-enantiomer and the achiral ketone requires a two-pronged approach: Chiral HPLC and Reverse-Phase (RP) HPLC.

Chiral Method (Enantiomeric Purity)

Standard C18 columns cannot separate enantiomers. Use a Crown Ether or Zwitterionic stationary phase optimized for amino acids.

-

Column: Daicel CROWNPAK® CR-I(+) (or equivalent).

-

Why: Crown ethers complex specifically with primary ammonium ions (

).

-

-

Mobile Phase: Perchloric acid (pH 1.5 to 2.0) in water (High aqueous content).

-

Why: Low pH ensures the amine is fully protonated to bind with the crown ether.

-

-

Temperature: Low temperature (10–15°C) often improves chiral resolution.

-

Detection: UV at 210–220 nm (Benzoic acid absorption).

Achiral Stability-Indicating Method (Purity & Degradants)

-

Column: C18 Core-Shell (e.g., Kinetex C18, 2.6 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 60% B over 10 minutes.

-

Target: 3-Acetylbenzoic acid will elute later (more hydrophobic) than the zwitterionic parent.

Stability Study Workflow

The following workflow ensures compliance with regulatory standards while addressing the specific chemistry of the molecule.

Figure 2: Workflow for establishing the stability profile from stress testing to formal ICH studies.

References

-

ICH Q1A(R2) : Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Link

-

ICH Q1B : Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Link

-

Benzylic Amine Oxidation : Wang, J., et al. "An efficient and practical aerobic oxidation of benzylic methylenes." RSC Advances, 2021. Link

-

Chiral Separation of Amino Acids : "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers." Sigma-Aldrich Application Note. Link

-

Racemization Mechanisms : "Racemisation in Chemistry and Biology." University of Manchester. Link

Enantioselective Synthesis of 3-(1-Aminoethyl)benzoic Acid: A Technical Whitepaper on Asymmetric Methodologies

Executive Summary

The synthesis of chiral 1-arylethylamines is a critical operation in modern pharmaceutical process chemistry, as these motifs frequently serve as essential pharmacophores or chiral resolving agents[1]. Specifically, 3-(1-aminoethyl)benzoic acid is a highly valuable, bifunctional chiral building block. The presence of both a basic primary amine and an acidic carboxylic acid on an aromatic scaffold makes it an ideal precursor for peptidomimetics and small-molecule inhibitors.

Achieving high enantiomeric excess (ee >99%) for this compound requires rigorous stereocontrol. This guide evaluates three primary synthetic methodologies, detailing the mechanistic causality, step-by-step validated protocols, and comparative analytical data to assist process chemists in selecting the optimal route.

Synthetic Strategy Logic

The retrosynthetic logic for 3-(1-aminoethyl)benzoic acid diverges into three distinct pathways based on the starting material and the catalytic mode of stereo-induction.

Forward synthetic logic for the enantioselective preparation of 3-(1-aminoethyl)benzoic acid.

Route A: Biocatalytic Asymmetric Amination (The Green Approach)

Mechanistic Rationale & Causality

The use of engineered

Because the transamination of ketones is thermodynamically reversible, an excess of isopropylamine (IPA) is employed as the amine donor. This choice exploits Le Chatelier's principle: as IPA donates its amine, it converts to acetone, a volatile byproduct that can be removed to drive the reaction forward.

Protocol: Self-Validating Biocatalytic Synthesis

-

Preparation of Reaction Matrix: In a 500 mL jacketed bioreactor, dissolve 3-acetylbenzoic acid (10.0 g, 60.9 mmol) in 250 mL of 100 mM potassium phosphate buffer. Adjust the pH to 7.5 using 2M NaOH.

-

Causality: A pH of 7.5 is the optimal physiological window to maintain the solubility of the substrate (as a deprotonated carboxylate) while preventing the hydrolysis of the PLP cofactor.

-

-

Cofactor and Donor Addition: Add PLP to a final concentration of 1.0 mM and isopropylamine (IPA, 5 equivalents). Re-adjust the pH to 7.5.

-

Enzyme Loading: Introduce the engineered

-TA (e.g., ATA-117 variant, 2.0 g). -

Incubation & In-Process Control (IPC): Stir the mixture at 30°C and 250 rpm.

-

Self-Validation Step: At 12h and 24h, withdraw 100 µL aliquots. Quench with 900 µL of 1:1 MeCN:H2O (0.1% TFA). Analyze via achiral HPLC at 254 nm. Do not proceed to workup until ketone conversion is >98%.

-

-

Workup: Acidify the aqueous mixture to pH 2.0 with 6M HCl to protonate the newly formed amine, then extract with ethyl acetate (3 x 100 mL) to remove unreacted ketone and organic impurities.

-

Isolation: Adjust the aqueous layer to the compound's isoelectric point (approx. pH 6.5) and concentrate under reduced pressure. The product, (S)-3-(1-aminoethyl)benzoic acid, precipitates as a crystalline solid.

Workflow for the self-validating biocatalytic transamination process.

Route B: Transition-Metal Catalyzed Asymmetric Hydrogenation

Mechanistic Rationale & Causality

For industrial scale-up, the transition-metal catalyzed asymmetric hydrogenation of enamides remains the gold standard[1]. By converting 3-acetylbenzoic acid into 3-(1-acetamidoethenyl)benzoic acid, a prochiral olefin is generated. Utilizing a Rhodium(I) catalyst complexed with a highly rigid chiral bidentate phosphorus ligand (e.g., DuanPhos) ensures exceptional facial selectivity[2].

The causality of the stereocontrol relies on the

Protocol: Self-Validating Asymmetric Hydrogenation

-

Substrate Preparation: Synthesize 3-(1-acetamidoethenyl)benzoic acid via the condensation of 3-acetylbenzoic acid with acetamide under acidic reflux. Purify strictly via recrystallization.

-

Causality: High substrate purity is critical. Trace chloride or sulfur impurities from upstream steps will irreversibly poison the sensitive Rh catalyst.

-

-

Catalyst Activation: In a nitrogen-filled glovebox, dissolve[Rh(COD)(DuanPhos)]BF

(0.1 mol%) in degassed anhydrous methanol (50 mL). -

Hydrogenation: Transfer the substrate (10.0 g) and the catalyst solution into a 300 mL stainless-steel Parr autoclave.

-

Pressurization & IPC: Purge the vessel with H

gas three times. Pressurize to 30 bar (435 psi) of H-

Self-Validation Step: Monitor H

uptake via a mass flow controller. Once H

-

-

Deprotection: The resulting N-acetyl intermediate is refluxed in 6M HCl for 12 hours to cleave the acetyl group, yielding the hydrochloride salt of 3-(1-aminoethyl)benzoic acid.

Route C: Enantioselective NiH-Catalyzed Hydroamination

Mechanistic Rationale & Causality

Recent advancements have demonstrated the viability of base-metal catalysis, specifically Nickel-Hydride (NiH) systems, for the direct hydroamination of styrenyl derivatives[3]. Starting from 3-vinylbenzoic acid, a chiral NiH complex (generated in situ from Ni(OAc)

Comparative Data & Analytics

To facilitate objective decision-making for process chemists, the following table summarizes the quantitative metrics of the three methodologies.

| Metric | Biocatalytic Transamination | Rh-Catalyzed Hydrogenation | NiH Hydroamination |

| Starting Material | 3-Acetylbenzoic acid | 3-(1-Acetamidoethenyl)benzoic acid | 3-Vinylbenzoic acid |

| Typical Yield (%) | 85 - 90% | 92 - 96% (over 2 steps) | 75 - 82% |

| Enantiomeric Excess (ee) | >99% | 98 - 99% | 92 - 95% |

| E-Factor (Waste) | Low (Aqueous buffer) | Medium (Solvent/Metal recovery) | High (Silane/Reagents) |

| Scalability | Excellent (Requires bioreactor) | Excellent (Requires high-pressure) | Moderate (Bench-scale) |

Quality Control: Analytical Validation Parameters

A self-validating synthetic system requires robust analytical methods to prove stereochemical integrity. The enantiomeric purity of 3-(1-aminoethyl)benzoic acid must be determined using Chiral High-Performance Liquid Chromatography (HPLC) prior to downstream integration.

-

Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).

-

Causality: The addition of 0.1% diethylamine is mandatory. It suppresses peak tailing caused by secondary interactions between the basic primary amine of the analyte and the residual acidic silanols on the silica support matrix.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm.

References

-

[2] Enantioselective synthesis of β-substituted chiral allylic amines via Rh-catalyzed asymmetric hydrogenation - Chemical Communications (RSC Publishing). rsc.org. 2

-

[3] Facile Synthesis of Chiral Arylamines, Alkylamines and Amides by Enantioselective NiH‐Catalyzed Hydroamination - ResearchGate. researchgate.net. 3

-

[1] Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC. nih.gov. 1

-

[4] Catalytic Enantioselective Synthesis of α-Chiral Azaheteroaryl Ethylamines by Asymmetric Protonation - PubMed. nih.gov.4

-

(S)-3-(1-Aminoethyl)benzoic acid hydrochloride - Sigma-Aldrich. sigmaaldrich.com.

Sources

- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective synthesis of β-substituted chiral allylic amines via Rh-catalyzed asymmetric hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Catalytic Enantioselective Synthesis of α-Chiral Azaheteroaryl Ethylamines by Asymmetric Protonation - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Resolution of Racemic 3-(1-Aminoethyl)benzoic Acid: A Comprehensive Technical Guide

The Zwitterionic Challenge: Physicochemical Profiling

Racemic 3-(1-aminoethyl)benzoic acid presents a unique stereochemical isolation challenge. Structurally, it is a 1-arylethylamine derivative, but the presence of a meta-substituted carboxylic acid renders the molecule amphoteric. In aqueous and polar organic media, it exists predominantly as a zwitterion (internal salt).

Causality in Strategy Selection: Direct application of classical diastereomeric salt resolution to the free zwitterion frequently fails. The internal ionic bond between the carboxylate and the ammonium group thermodynamically outcompetes the formation of a new intermolecular salt with a chiral resolving agent[1]. Therefore, the core strategic directive requires transient masking of the carboxylic acid via esterification (e.g., forming methyl 3-(1-aminoethyl)benzoate). Once masked, the primary amine behaves as a standard 1-arylethylamine, opening two highly validated pathways: Biocatalytic Kinetic Resolution and Classical Diastereomeric Salt Formation.

Fig 1. Strategic resolution pathways for zwitterionic 3-(1-aminoethyl)benzoic acid.

Quantitative Method Comparison

Before executing the protocols, it is critical to evaluate the efficiency of the resolving agents. The table below synthesizes expected outcomes based on structurally homologous 1-arylethylamines[1][2][3].

| Resolution Method | Resolving Agent / Biocatalyst | Acyl Donor / Solvent | Expected Enantiomeric Excess (ee) | Yield (Theoretical Max 50%) | E-Factor (Waste) |

| Biocatalytic | CAL-B (Novozym 435) | Isopropyl methoxyacetate / MTBE | > 99% for (R)-amide | 48 - 49% | Low |

| Classical Salt | (S)-Mandelic Acid | Ethanol / Water | 85 - 95% (after 1 recryst.) | 35 - 40% | Medium |

| Classical Salt | L-(+)-Tartaric Acid | Methanol | 75 - 85% | 30 - 35% | High |

Workflow A: Biocatalytic Kinetic Resolution (The Modern Standard)

Candida antarctica Lipase B (CAL-B) is the premier biocatalyst for the resolution of primary amines[2]. CAL-B possesses a highly stereoselective binding pocket that perfectly accommodates the (R)-enantiomer of 1-arylethylamines while sterically excluding the (S)-enantiomer.

Mechanistic Causality: We utilize isopropyl methoxyacetate as the acyl donor rather than ethyl acetate. The methoxy group increases the electrophilicity of the carbonyl, accelerating the forward acylation, while the bulky isopropyl leaving group prevents the reverse reaction (amidation is practically irreversible under these conditions)[3].

Fig 2. CAL-B mediated kinetic resolution and subsequent hydrolysis workflow.

Protocol A: Step-by-Step Enzymatic Resolution

Step 1: Esterification (Self-Validating Pre-requisite)

-

Suspend racemic 3-(1-aminoethyl)benzoic acid (100 mmol) in anhydrous methanol (200 mL).

-

Slowly add thionyl chloride (150 mmol) at 0 °C. Reflux for 4 hours.

-

Evaporate the solvent. Partition between saturated NaHCO₃ and dichloromethane (DCM).

-

Validation: TLC must show complete disappearance of the baseline zwitterion spot. Extract and concentrate the organic layer to yield racemic methyl 3-(1-aminoethyl)benzoate.

Step 2: CAL-B Catalyzed Acylation

-

Dissolve the racemic ester (50 mmol) in methyl tert-butyl ether (MTBE, 100 mL).

-

Add isopropyl methoxyacetate (30 mmol, 0.6 eq). Note: Sub-stoichiometric addition ensures the (S)-amine remains completely unreacted, maximizing its ee.

-

Add Novozym 435 (immobilized CAL-B, 10% w/w relative to substrate).

-

Incubate at 45 °C with orbital shaking (200 rpm) for 24-48 hours.

-

Validation: Monitor via Chiral HPLC until conversion reaches exactly 50%.

Step 3: Separation & Hydrolysis

-

Filter off the immobilized enzyme (recoverable and reusable).

-

Extract the MTBE filtrate with 1M HCl (3 x 50 mL).

-

Aqueous layer: Contains the unreacted (S)-amine hydrochloride.

-

Organic layer: Contains the neutral (R)-methoxyacetamide.

-

-

Hydrolysis: Reflux each isolated intermediate separately in 6M HCl for 12 hours to cleave both the methyl ester and the methoxyacetamide (for the R-isomer).

-

Adjust pH to the isoelectric point (~pH 6.5) to precipitate the enantiopure (S)- and (R)-3-(1-aminoethyl)benzoic acids.

Workflow B: Classical Diastereomeric Salt Formation

For bulk scale-up where biocatalysis is cost-prohibitive, classical resolution using (S)-Mandelic acid is the industry standard for 1-phenylethylamine derivatives[1][4].

Mechanistic Causality: (S)-Mandelic acid forms a highly crystalline hydrogen-bonded network with the (S)-enantiomer of the masked amine. The differential solubility between the (S,S)-salt and the (R,S)-salt in an ethanol/water matrix drives the thermodynamic precipitation of the (S,S)-diastereomer[4].

Protocol B: Step-by-Step Salt Resolution

Step 1: Salt Formation

-

Dissolve racemic methyl 3-(1-aminoethyl)benzoate (100 mmol) in a 9:1 mixture of Ethanol/Water (150 mL) and heat to 60 °C.

-

In a separate flask, dissolve (S)-Mandelic acid (100 mmol) in the same solvent mixture (50 mL) at 60 °C.

-

Mix the two solutions. A clear solution should form. Validation: If precipitation is immediate, add more solvent; kinetic precipitation traps the wrong isomer.

Step 2: Fractional Crystallization

-

Allow the solution to cool to room temperature at a controlled rate of 5 °C/hour.

-

Seed with a pure crystal of the (S,S)-salt if available.

-

Stir gently for 12 hours at 20 °C. Filter the precipitated (S,S)-diastereomeric salt.

-

Validation: Perform a micro-cleavage of the salt (using 10% NaOH and DCM extraction) and check the ee of the free amine via Chiral HPLC. If ee < 95%, perform a single recrystallization from Ethanol/Water.

Step 3: Liberation and Deprotection

-

Suspend the optically pure (S,S)-salt in water. Add 10% NaOH until pH > 10.

-

Extract the liberated (S)-methyl 3-(1-aminoethyl)benzoate with diethyl ether.

-

Hydrolyze the ester using 2M NaOH (reflux for 2 hours), then neutralize to the isoelectric point with HCl to precipitate the final enantiopure (S)-3-(1-aminoethyl)benzoic acid.

Conclusion

The resolution of amphoteric amino acids like 3-(1-aminoethyl)benzoic acid mandates the disruption of zwitterionic networks prior to chiral discrimination. While diastereomeric salt formation with (S)-Mandelic acid provides a robust, scalable classical route, the CAL-B mediated enzymatic kinetic resolution offers superior enantiomeric excess and aligns with modern green chemistry principles by operating under mild conditions with recyclable biocatalysts.

References

-

Enzymatic Resolution of Bicyclic 1-Heteroarylamines Using Candida antarctica Lipase B Source: ResearchGate / The Journal of Organic Chemistry URL:[Link]

-

Solvent-free kinetic resolution of primary amines catalyzed by Candida antarctica lipase B: Effect of immobilization and recycling stability Source: ResearchGate URL:[Link]

Sources

Engineering Aminobenzoic Acid Derivatives: A Blueprint for Next-Generation Therapeutics

Executive Summary: The Evolution of a Pharmacophore

Para-aminobenzoic acid (PABA) and its ortho-isomer, 2-aminobenzoic acid (anthranilic acid), have historically been recognized primarily as biochemical intermediates—most notably as essential precursors for microbial folate synthesis[1]. However, modern medicinal chemistry has repurposed these simple, non-toxic, and highly bioavailable molecules into versatile building blocks for advanced therapeutics[2]. By exploiting the dual functionalization sites (the amino and carboxyl groups) and the rigid aromatic backbone, researchers can synthesize derivatives with potent neuroprotective, antimicrobial, antibiofilm, and cytotoxic properties[2][3].

This technical guide dissects the mechanistic paradigms of aminobenzoic acid derivatives, providing actionable insights, quantitative structure-activity relationship (SAR) data, and validated experimental workflows for drug development professionals.

Mechanistic Paradigms in Target Engagement

Neuropharmacology: Cholinesterase Inhibition

The development of targeted therapies for Alzheimer's disease (AD) relies heavily on restoring cholinergic function. Novel p-aminobenzoic acid derivatives have been rationally designed via quantitative structure-activity relationship (QSAR) modeling to act as potent, competitive inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[4].

Mechanistically, these derivatives penetrate the synaptic cleft and bind directly to the active site of AChE. The aromatic ring of the PABA scaffold engages in

Logical flow of AChE inhibition by PABA derivatives in the synaptic cleft.

Antimicrobial and Antibiofilm Dynamics

The simple chemical modification of non-toxic PABA into Schiff bases (via reaction with aromatic aldehydes like salicylaldehydes) yields potent broad-spectrum antimicrobial agents. These derivatives exhibit significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and potent antifungal properties[1].

Furthermore, 2-aminobenzoic acid derivatives synthesized via green chemistry have shown remarkable efficacy against fluconazole-resistant clinical isolates of Candida albicans[3]. Rather than merely halting planktonic growth, these compounds actively inhibit biofilm formation. Transcriptomic analysis reveals that these derivatives downregulate critical virulence and adhesion genes, specifically HWP, ERG11, and ASL3, thereby stripping the pathogen of its hyphal growth capacity and structural pathogenicity[3].

Ribosomal Obstruction and Cytotoxicity

At the molecular level, aminobenzoic acid derivatives exert unique translational control. High-resolution structural studies demonstrate that when these derivatives are introduced to the catalytic center of the bacterial ribosome, their expanded and relatively rigid

In oncology, 4-(benzylamino)benzoic acid derivatives have demonstrated notable cytotoxicity. Specific compounds exhibit excellent IC50 values against non-small cell lung cancer (A549) and small cell lung cancer (H69) cell lines, triggering apoptotic pathways while maintaining a favorable safety profile in normal fibroblast cells[6].

Quantitative Data & SAR Profiles

To guide lead optimization, the following table synthesizes the quantitative efficacy of various aminobenzoic acid derivatives across different biological targets.

| Compound Class | Target Pathogen / Cell Line | Key Quantitative Finding | Reference |

| PABA Schiff Bases | Methicillin-resistant S. aureus (MRSA) | MIC | [1] |

| PABA Schiff Bases | Broad-spectrum Fungi | MIC | [1] |

| 4-(Benzylamino)benzoic acids | A549 (Non-Small Cell Lung Cancer) | IC | [6] |

| 4-(Benzylamino)benzoic acids | H69 (Small Cell Lung Cancer) | IC | [6] |

| 2-Aminobenzoic acid derivatives | Candida albicans (Biofilm) | Synergistic with Fluconazole | [3] |

| p-Aminobenzoic acid derivatives | AChE / BChE (In Vivo Models) | Reversal of cognitive deficits | [4] |

Validated Experimental Workflows

As an Application Scientist, I emphasize that experimental success relies on understanding the causality behind each methodological step. The following protocols are designed as self-validating systems to ensure high-fidelity data generation.

Protocol 1: Synthesis of 4-(Benzylamino)benzoic Acid Derivatives via Reductive Amination

This protocol utilizes reductive amination to covalently link PABA with benzaldehyde derivatives[6].

-

Imine Formation: Dissolve 1 molar equivalent of PABA and 1 molar equivalent of the target benzaldehyde in 5-10 mL of anhydrous methanol.

-

Causality: Methanol acts as a protic solvent that facilitates the nucleophilic attack of the primary amine on the carbonyl carbon, driving the formation of the intermediate imine (Schiff base) which precipitates as a colored powder.

-

-

Selective Reduction: Slowly add 1.5 molar equivalents of Sodium Borohydride (

) in small portions to the reaction mixture until the precipitate dissolves and the color fades.-

Causality: The imine bond is highly susceptible to rapid hydrolysis in aqueous biological media.

selectively reduces the imine to a secondary amine, locking the pharmacophore into a stable, bioavailable conformation without reducing the carboxylic acid.

-

-

Precipitation and Recovery: Add a solution of 10% HCl dropwise (approx. 20 mL) until the final product precipitates. Filter and wash.

-

Causality: The addition of HCl shifts the pH below the pKa of the benzoic acid moiety. This neutralizes the carboxylate ion, rendering the compound insoluble in the aqueous/methanol mixture and forcing the precipitation of the pure derivative.

-

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This kinetic assay evaluates the neurotherapeutic potential of synthesized derivatives[2][4].

-

Equilibration: In a 96-well microplate, combine 0.1 M phosphate buffer (pH 8.0), the test derivative (at varying concentrations), AChE enzyme, and 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB). Incubate at 37°C for 10 minutes.

-

Causality: A pH of 8.0 mimics physiological conditions while optimizing the ionization state of DTNB for rapid reaction with thiols. The 10-minute pre-incubation allows the inhibitor to establish binding equilibrium within the enzyme's active site before the substrate is introduced.

-

-

Kinetic Initiation: Add Acetylthiocholine (ATCh) substrate to initiate the reaction.

-

Causality: AChE cleaves ATCh into thiocholine and acetate. The liberated thiocholine immediately reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow anion.

-

-

Real-Time Measurement: Measure the absorbance continuously at 412 nm for 5 minutes.

-

Causality: The rate of color formation at 412 nm is directly proportional to enzyme activity and inversely proportional to the inhibitor's efficacy. This provides a real-time kinetic readout rather than a static endpoint.

-

-

Validation Control: Run Donepezil concurrently as a positive control.

-

Causality: Donepezil provides a validated baseline for AChE inhibition, ensuring the assay system is self-validating and sensitive enough to accurately calculate the IC

of the novel derivatives.

-

Experimental workflow for evaluating antibiofilm efficacy of aminobenzoic acid derivatives.

References

- Krátký, M., et al. "4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents." Biomolecules, 2019.

- Haroon, F., et al.

- Shrivastava, S.K., et al. "Design and development of novel p-aminobenzoic acid derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease." Bioorganic Chemistry, 2019.

- Silva, A., et al.

- Polikanov, Y.S., et al. "Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome." ACS Chemical Biology, 2019.

- Al-Qarghuli, A., et al. "An Insight into the Anticancer and Antibacterial Properties of New 4-(Benzylamino)benzoic Acid Derivatives: Synthesis and X-ray Crystallographic Analysis." Preprints.org, 2024.

Sources

- 1. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications [mdpi.com]

- 4. Design and development of novel p-aminobenzoic acid derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

Methodological & Application

Synthesis of (R)-3-(1-Amino-ethyl)-benzoic acid derivatives

Application Note: Asymmetric Synthesis of (R)-3-(1-Aminoethyl)benzoic Acid Derivatives

Introduction & Strategic Overview

Chiral 1-arylethylamines, specifically (R)-3-(1-aminoethyl)benzoic acid, serve as privileged pharmacophores and critical building blocks in the development of kinase inhibitors, GPCR ligands, and calcimimetics. The synthesis of the strict (R)-enantiomer requires rigorous stereocontrol, as enantiomeric cross-contamination can drastically alter a drug's pharmacokinetic and pharmacodynamic profiles.

This technical guide details two orthogonal, self-validating methodologies for synthesizing (R)-3-(1-aminoethyl)benzoic acid from the commercially available precursor, 3-acetylbenzoic acid.

-

Biocatalytic Reductive Amination: Leverages engineered (R)-selective

-transaminases for scalable, highly enantioselective, and environmentally benign synthesis. -

Chemical Asymmetric Synthesis: Utilizes Ellman's chiral sulfinamide auxiliary, providing a robust, predictable bench-scale route that does not require specialized biological infrastructure.

Fig 1: Orthogonal synthetic strategies for (R)-3-(1-Aminoethyl)benzoic acid.

Protocol A: Biocatalytic Asymmetric Reductive Amination

Mechanistic Causality:

Fig 2: Biocatalytic transamination mechanism and thermodynamic equilibrium shift.

Step-by-Step Methodology:

Reagents required: 3-Acetylbenzoic acid (100 mM), Isopropylamine (1 M), PLP (1 mM), (R)-selective

-

Matrix Preparation: Dissolve PLP (1 mM) and IPA (1 M) in 100 mM sodium phosphate buffer. Adjust the pH to exactly 8.0 using concentrated HCl.

-

Self-Validation Check: The solution should turn pale yellow, visually confirming the formation of the PLP-amine Schiff base.

-

-

Substrate Solubilization: Dissolve 3-acetylbenzoic acid in DMSO to create a concentrated stock. Add this to the buffer matrix to achieve a final substrate concentration of 100 mM and a final DMSO concentration of 10% (v/v).

-

Causality: DMSO prevents substrate precipitation in the aqueous matrix without denaturing the robust engineered transaminase.

-

-

Biocatalysis: Add the (R)-

-TA powder (5 mg/mL). Incubate the reaction at 35°C with orbital shaking (250 rpm) for 24-48 hours. -

In-Process Control (IPC): Monitor conversion via chiral HPLC (e.g., Chiralcel OD-H column). The reaction is self-validating when the ketone peak disappears and a single enantiomeric amine peak emerges (>99% ee).

-

Workup: Acidify the mixture to pH 2.0 with HCl to protonate the product, wash with ethyl acetate to remove unreacted ketone and DMSO. Adjust the aqueous layer to the isoelectric point of the product (approx. pH 6.5) to precipitate the zwitterionic (R)-3-(1-aminoethyl)benzoic acid. Filter and dry under vacuum.

Protocol B: Chemical Asymmetric Synthesis via Ellman's Auxiliary

Mechanistic Causality: For laboratories lacking biocatalytic infrastructure, Ellman's chiral sulfinamide provides a highly reliable alternative. The condensation of methyl 3-acetylbenzoate with (S)-(-)-tert-butanesulfinamide requires a strong Lewis acid and water scavenger, such as Ti(OEt)4, because ketones are sterically hindered and electronically less reactive than aldehydes (3)[3]. Subsequent reduction with NaBH4 proceeds via a non-chelating, open transition state. The bulky tert-butyl group of the (S)-auxiliary blocks the Si face of the imine, directing the hydride attack exclusively to the Re face, yielding the (S,R) diastereomer (4)[4]. Acidic cleavage then provides the desired (R)-amine.

Step-by-Step Methodology: Reagents required: Methyl 3-acetylbenzoate, (S)-(-)-tert-butanesulfinamide, Ti(OEt)4, anhydrous THF, NaBH4, 4M HCl in Dioxane, LiOH.

-

Imine Condensation:

-

Dissolve methyl 3-acetylbenzoate (1.0 eq) and (S)-(-)-tert-butanesulfinamide (1.2 eq) in anhydrous THF (0.5 M).

-

Add Ti(OEt)4 (2.0 eq) dropwise at room temperature. Reflux the mixture at 70°C for 12 hours.

-

IPC: Quench a 50 µL aliquot in wet EtOAc and analyze via LC-MS. Proceed to the next step only when ketone conversion is >95%.

-

Workup: Pour the mixture into vigorously stirring brine to precipitate TiO2 salts. Filter through a Celite pad, extract with EtOAc, dry over Na2SO4, and concentrate the sulfinyl imine in vacuo.

-

-

Diastereoselective Reduction:

-

Dissolve the crude imine in anhydrous THF (0.2 M) and cool to -48°C.

-

Causality: Lowering the temperature tightens the transition state, drastically increasing the facial bias and maximizing diastereomeric excess (de).

-